molecular formula C6H10FN B13002448 6-Fluoro-1-azaspiro[3.3]heptane

6-Fluoro-1-azaspiro[3.3]heptane

Katalognummer: B13002448
Molekulargewicht: 115.15 g/mol
InChI-Schlüssel: RZJRVBONAFLXTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Fluoro-1-azaspiro[33]heptane is a spirocyclic compound characterized by a unique structure that includes a fluorine atom and an azaspiro ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-1-azaspiro[3.3]heptane typically involves a multi-step process. One common method includes the alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane under hydroxide-facilitated conditions. This reaction forms the azetidine ring, which is a key step in the synthesis . The reaction is optimized to achieve high yields and purity, making it suitable for large-scale production.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of commercially available starting materials such as tribromoneopentyl alcohol, which undergoes a series of reactions to form the desired spirocyclic compound .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Fluoro-1-azaspiro[3.3]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Wirkmechanismus

The mechanism of action of 6-Fluoro-1-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The compound acts as a bioisostere of piperidine, mimicking its structure and function in biological systems. This allows it to interact with similar molecular targets, such as receptors and enzymes, thereby exerting its effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6-Fluoro-1-azaspiro[3.3]heptane is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in drug discovery and medicinal chemistry .

Eigenschaften

Molekularformel

C6H10FN

Molekulargewicht

115.15 g/mol

IUPAC-Name

6-fluoro-1-azaspiro[3.3]heptane

InChI

InChI=1S/C6H10FN/c7-5-3-6(4-5)1-2-8-6/h5,8H,1-4H2

InChI-Schlüssel

RZJRVBONAFLXTM-UHFFFAOYSA-N

Kanonische SMILES

C1CNC12CC(C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.